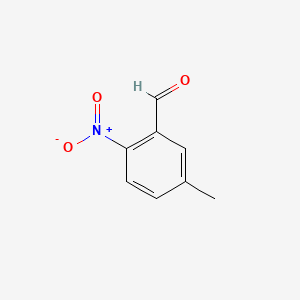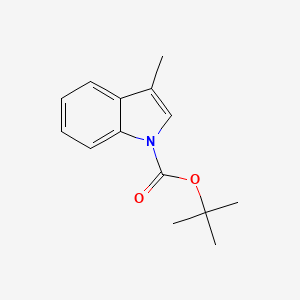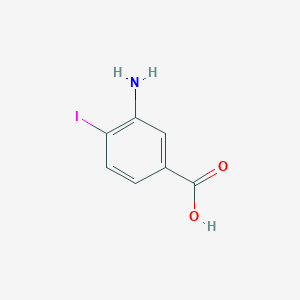![molecular formula C10H23NOSi B1279782 Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 143656-87-5](/img/structure/B1279782.png)
Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be highly diastereoselective and enantioselective. For instance, the addition of the lithium enolate of alpha-diazoacetoacetate to chiral N-sulfinyl imines leads to the formation of 2-oxo and 3-oxo pyrrolidines, which can undergo further transformations such as photoinduced Wolff rearrangement or Rh(II)-catalyzed intramolecular N-H insertion to yield complex pyrrolidine structures . Additionally, the synthesis of 3-(dimethylboryl)pyridine demonstrates the influence of substituents on the boron atom in the formation of rigid cyclic tetramers, highlighting the steric effects in scrambling reactions .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be quite diverse and is influenced by the substituents on the pyrrolidine ring. X-ray diffraction techniques have been employed to determine the crystal and molecular structure of these compounds, revealing details such as the planarity of the pyrrolidine ring and its rotation with respect to other moieties in the molecule . The presence of hydrogen bonds and stacking interactions also plays a crucial role in the stabilization of these structures .
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in a variety of chemical reactions. For example, pyridine-2-carbaldehyde oxime reacts with organo-derivatives of Group III elements to form oximates, which can be monomeric or dimeric depending on the conditions and the metals involved . The reactivity of these compounds can be further explored through kinetic studies and calculations using model compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. Some pyrrolidine derivatives, such as those studied in the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, exhibit remarkable antioxidant properties, which are of great interest for their potential therapeutic applications . The basicity of these compounds can approach physiological pH, and their stability to air oxidation varies depending on the substituents present .
科学的研究の応用
Synthesis Methods : Pyrrolidines can be synthesized through various methods, including [3+2] cycloadditions and reactions involving ylides and nitropropene. For instance, the synthesis of 1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine via a [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene showcases the formation of pyrrolidine under mild conditions (Żmigrodzka et al., 2022).
Biophysical and Biomedical Applications : Certain pyrrolidine derivatives, like stable free radicals of the pyrrolidine series, are crucial as molecular probes and labels in biophysical and biomedical research, particularly in magnetic resonance spectroscopy and imaging. These compounds demonstrate exceptional stability in biological systems (Dobrynin et al., 2021).
Pharmaceutical Applications : Some pyrrolidine derivatives exhibit significant biological activities. For example, derivatives of pyrrolidine-2,4-dione (tetramic acid) have shown anticonvulsant activity, indicating their potential in medicinal chemistry (Sorokina et al., 2007).
Material Sciences and Structural Studies : Pyrrolidine compounds also find applications in material sciences and structural studies. For instance, the crystal and molecular structures of certain pyrrolidine derivatives have been explored to understand their geometric configurations and potential applications in various fields (Mozzchukhin et al., 1991).
特性
IUPAC Name |
tert-butyl-dimethyl-pyrrolidin-3-yloxysilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NOSi/c1-10(2,3)13(4,5)12-9-6-7-11-8-9/h9,11H,6-8H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLGKSBUCUJCRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474083 |
Source


|
| Record name | Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
CAS RN |
143656-87-5 |
Source


|
| Record name | Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(tert-butyldimethylsilyl)oxy]pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

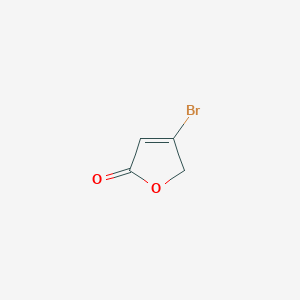
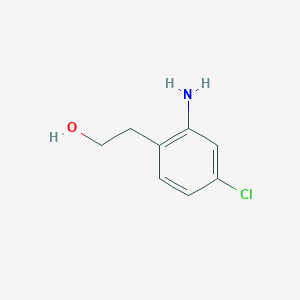
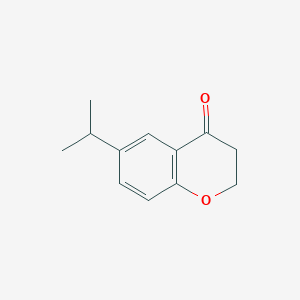
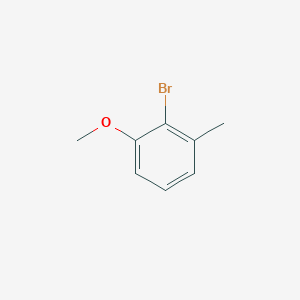
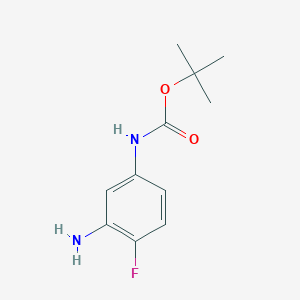
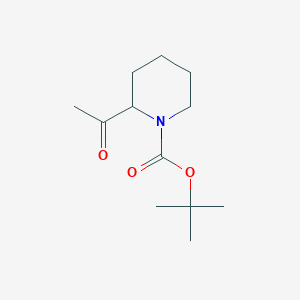
![6-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1279715.png)
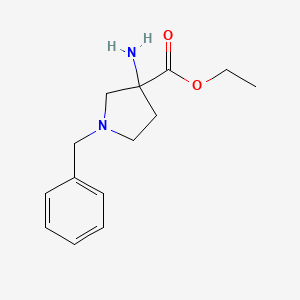
![Bicyclo[2.2.1]heptanemethanol](/img/structure/B1279721.png)
